![molecular formula C22H20ClNO4 B290532 Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate, also known as NPC 15199, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Aplicaciones Científicas De Investigación
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been used as a lead compound for the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors involved in cellular signaling pathways. Specifically, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes involved in cell growth and differentiation, as well as the activity of certain ion channels and G protein-coupled receptors.
Biochemical and Physiological Effects
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neuronal cells, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to protect against oxidative stress and reduce inflammation. Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has also been found to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 is its specificity for certain molecular targets, which makes it a useful tool for studying specific cellular pathways. However, one limitation of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has not yet been extensively tested in vivo, so its potential toxicity and side effects are not fully understood.
Direcciones Futuras
There are several potential future directions for research on Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199. One area of interest is the development of new drugs based on the structure of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 that target specific molecular pathways involved in cancer and neurodegenerative diseases. Another area of interest is the investigation of the in vivo effects of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199, including its potential toxicity and side effects. Finally, further research is needed to fully understand the mechanism of action of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 and its potential applications in various scientific research areas.
Métodos De Síntesis
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with propylamine, followed by acylation with 2-naphthylacetic acid and reduction with hydrogen gas. The resulting product is a white crystalline solid with a melting point of 169-171°C.
Propiedades
Fórmula molecular |
C22H20ClNO4 |
|---|---|
Peso molecular |
397.8 g/mol |
Nombre IUPAC |
propyl 4-chloro-3-[(2-naphthalen-2-yloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C22H20ClNO4/c1-2-11-27-22(26)17-8-10-19(23)20(13-17)24-21(25)14-28-18-9-7-15-5-3-4-6-16(15)12-18/h3-10,12-13H,2,11,14H2,1H3,(H,24,25) |
Clave InChI |
RCGUUGLBBYFUQK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



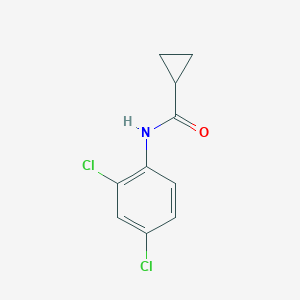
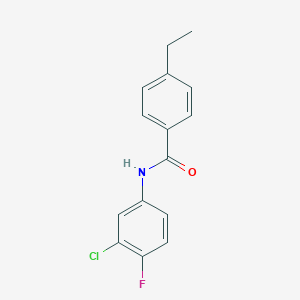
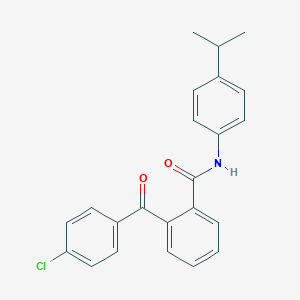


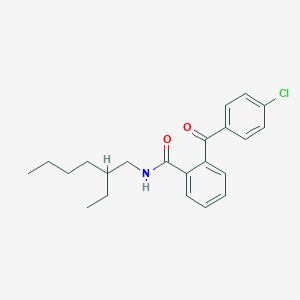


![5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate](/img/structure/B290465.png)
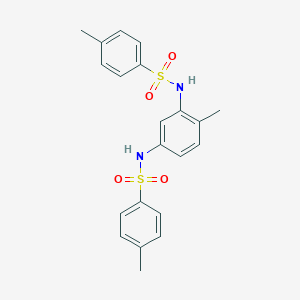
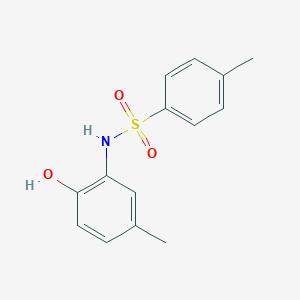

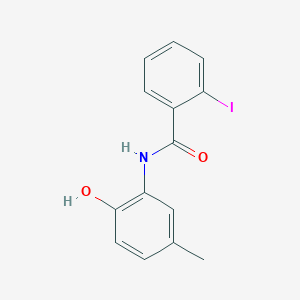
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate](/img/structure/B290472.png)